molecular formula C18H40N4O19S2 B12323492 Kanamycin acid disulfate

Kanamycin acid disulfate

Cat. No.: B12323492
M. Wt: 680.7 g/mol
InChI Key: OGTKIXVMLDAMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kanamycin acid disulfate is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is commonly used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. This compound is known for its effectiveness in inhibiting protein synthesis in bacteria, making it a valuable tool in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kanamycin acid disulfate is typically prepared by solubilizing kanamycin sulfate in dilute sulfuric acid and then drying the solution. The sulfate content in the final product is approximately 25% . The synthetic route involves the following steps:

    Solubilization: Kanamycin sulfate is dissolved in dilute sulfuric acid.

    Drying: The solution is dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The key steps include:

Chemical Reactions Analysis

Types of Reactions

Kanamycin acid disulfate undergoes various chemical reactions, including:

    Oxidation: Kanamycin can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups in kanamycin.

    Substitution: Substitution reactions can occur, particularly involving the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of kanamycin, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Kanamycin acid disulfate has a wide range of applications in scientific research:

Mechanism of Action

Kanamycin acid disulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translocation process and causes miscoding during protein synthesis. As a result, the bacterium is unable to produce functional proteins, leading to its death .

Comparison with Similar Compounds

Kanamycin acid disulfate is part of the aminoglycoside family of antibiotics, which includes other compounds such as:

  • Gentamicin
  • Tobramycin
  • Amikacin
  • Neomycin

Uniqueness

This compound is unique due to its specific binding affinity to the 30S ribosomal subunit and its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. It is particularly effective against mycobacteria and mycoplasma .

Properties

IUPAC Name

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11.2H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;2*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;2*(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTKIXVMLDAMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40N4O19S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.